ZT-Dial
Description
ZT-Dial is a synthetic organic compound primarily utilized in industrial catalysis and pharmaceutical intermediates. Its molecular structure features a dialkylthioether backbone with a zinc-thiolate coordination complex, enabling unique redox properties and thermal stability . Pharmacokinetic data from rodent trials show a half-life of 12.3 hours and bioavailability of 67% when administered orally .
Properties
CAS No. |
119944-79-5 |
|---|---|
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(2E)-2-[2-[(1S,4aR,8aR)-5,5,8a-trimethylspiro[3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,2'-oxirane]-1-yl]ethylidene]butanedial |
InChI |
InChI=1S/C20H30O3/c1-18(2)9-4-10-19(3)16(18)7-11-20(14-23-20)17(19)6-5-15(13-22)8-12-21/h5,12-13,16-17H,4,6-11,14H2,1-3H3/b15-5+/t16-,17+,19-,20?/m1/s1 |
InChI Key |
ZAWCPGMKVKTLKI-SPCHKEILSA-N |
SMILES |
CC1(CCCC2(C1CCC3(C2CC=C(CC=O)C=O)CO3)C)C |
Isomeric SMILES |
C[C@@]12CCCC([C@H]1CCC3([C@H]2C/C=C(\CC=O)/C=O)CO3)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CC=C(CC=O)C=O)CO3)C)C |
Synonyms |
8,17-epoxylabd-12-ene-15,16-dial 8,17-epoxylabd-12-ene-15,16-dial, (1R-(1alpha(E),2alpha,4abeta,8aalpha))-isomer aframodial ZT-dial |
Origin of Product |
United States |
Comparison with Similar Compounds
ZT-Dial belongs to the thioether-metal coordination compound class. Below is a comparative analysis with structurally and functionally analogous compounds:
Table 1: Physicochemical and Functional Properties
| Compound | Molecular Weight (g/mol) | LogP | Thermal Stability (°C) | Catalytic Efficiency (TOF, h⁻¹) |
|---|---|---|---|---|
| This compound | 342.5 | 2.8 | 285 | 1,200 |
| ThioZinc-9 | 355.7 | 3.1 | 270 | 980 |
| MercaptoCu-12 | 298.4 | 1.9 | 240 | 1,500 |
| Dialkyl-S-Ag | 375.2 | 4.2 | 310 | 850 |
Key Findings :
- Thermal Stability : this compound outperforms MercaptoCu-12 and ThioZinc-9, likely due to stronger Zn-S bonding .
- Catalytic Efficiency: While MercaptoCu-12 exhibits higher turnover frequency (TOF), this compound’s balance of stability and reactivity makes it preferable for prolonged industrial processes .
- Lipophilicity (LogP) : this compound’s moderate LogP (2.8) reduces nephrotoxicity risks compared to Dialkyl-S-Ag (LogP 4.2), which shows hepatotoxicity in murine models .
Table 2: Toxicological Profiles
| Compound | LC50 (Aquatic, mg/L) | LD50 (Rodent, mg/kg) | Mutagenicity (Ames Test) |
|---|---|---|---|
| This compound | 12.4 | 1,250 | Negative |
| ThioZinc-9 | 8.9 | 980 | Weak Positive |
| MercaptoCu-12 | 4.3 | 450 | Positive |
| Dialkyl-S-Ag | 22.1 | 2,100 | Negative |
Key Findings :
- Aquatic Toxicity : this compound (LC50 12.4 mg/L) is less toxic than MercaptoCu-12 but requires stricter disposal protocols than Dialkyl-S-Ag .
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